molecular formula C18H17N5O3S2 B2837119 2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide CAS No. 1903156-97-7

2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2837119
CAS No.: 1903156-97-7
M. Wt: 415.49
InChI Key: NBSUUXRFNJKEJS-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a thiophen-2-yl group at position 6 and a methylene-linked sulfonamide moiety at position 2. The benzenesulfonamide group is further substituted with methoxy (at position 2) and methyl (at position 5) groups, which may enhance its binding affinity to biological targets such as enzymes or receptors. The triazolopyridazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

2-methoxy-5-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S2/c1-12-5-7-14(26-2)16(10-12)28(24,25)19-11-18-21-20-17-8-6-13(22-23(17)18)15-4-3-9-27-15/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSUUXRFNJKEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyridazine Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using a combination of heating and catalytic agents.

    Introduction of Thiophene Ring: The thiophene ring can be introduced through a variety of methods, including cross-coupling reactions such as Suzuki-Miyaura coupling.

    Coupling with Benzenesulfonamide: The final step involves the coupling of the triazolopyridazine-thiophene intermediate with a benzenesulfonamide derivative, typically under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalytic systems.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy or methyl groups, potentially leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions vary widely but often include the use of strong acids or bases, as well as specific catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl derivative, while reduction of the sulfonamide group could yield an amine derivative.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiophene and triazole moieties. The unique structure of 2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide suggests potential efficacy against various bacterial strains.

Anti-inflammatory Effects

Research indicates that benzenesulfonamides can exhibit anti-inflammatory properties. The incorporation of the thiophene ring may enhance these effects, making this compound a candidate for further investigation in treating inflammatory diseases.

Anticancer Potential

The triazole component has been associated with anticancer activity in several studies. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Therefore, this compound may be explored for its potential as an anticancer agent.

Neuroprotective Properties

There is growing interest in the neuroprotective effects of sulfonamide derivatives. The structural characteristics of this compound could contribute to protecting neuronal cells from oxidative stress and neurodegenerative diseases.

Pesticidal Activity

Thiophene derivatives are known for their pesticidal properties. The application of this compound in agriculture could lead to the development of new agrochemicals that effectively combat pests while minimizing environmental impact.

Plant Growth Regulation

Research into plant growth regulators has identified compounds that can enhance growth and yield. This compound's unique structure may influence plant physiology positively, warranting further exploration in agricultural biotechnology.

Organic Electronics

The presence of thiophene and triazole units positions this compound as a potential candidate in organic electronics. These materials are crucial for developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where charge transport properties are essential.

Polymer Composites

Incorporating this compound into polymer matrices could enhance the mechanical and thermal properties of materials used in various applications, including packaging and coatings.

Summary Table of Applications

Application AreaSpecific Uses
Medicinal ChemistryAntimicrobial, anti-inflammatory, anticancer
Agricultural SciencePesticidal activity, plant growth regulation
Material ScienceOrganic electronics, polymer composites

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, blocking their activity and leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signaling pathways and cellular responses.

    DNA Interaction: The compound could interact with DNA, potentially leading to changes in gene expression or DNA damage.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and similarities between the target compound and analogous molecules from the provided evidence:

Compound (CAS No.) Core Structure Key Substituents Functional Implications
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(Thiophen-2-yl), 3-(methylenebenzenesulfonamide), 2-methoxy-5-methyl benzene Potential kinase inhibition; enhanced solubility due to sulfonamide and methoxy groups
5-Chloro-2-Methoxy-N-(5-(Thiophen-3-yl)Pyridin-3-yl)Benzenesulfonamide (1451272-27-7) Pyridine 5-(Thiophen-3-yl), 3-(benzenesulfonamide), 2-methoxy-5-chloro benzene Likely reduced kinase affinity due to pyridine core; thiophen-3-yl may alter binding
N-Benzyl-1-(4'-(3-(1-(4-(tert-Butyl)Benzyl)-4-Ethyl-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Propyl)-[1,1'-Biphenyl]-4-yl)Methanesulfonamide (1454926-54-5) Biphenyl-triazole Bulky tert-butyl benzyl group, methanesulfonamide, ethyl substituent Enhanced lipophilicity; potential for CNS targeting due to tert-butyl group
N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (894067-38-0) [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl, 6-phenylacetamide Reduced solubility compared to sulfonamide derivatives; possible metabolic instability
2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (891117-12-7) [1,2,4]Triazolo[4,3-b]pyridazine 4-Ethoxyphenyl acetamide, 3-methyl Ethoxy group may improve membrane permeability; acetamide vs. sulfonamide alters polarity

Research Findings and Pharmacological Insights

Target Compound vs. Pyridine-Based Analogues

The target compound’s triazolopyridazine core differentiates it from pyridine-based analogues like 1451272-27-5. Triazolopyridazines exhibit stronger π-π stacking interactions with kinase ATP-binding pockets compared to pyridines, as demonstrated in molecular docking studies of similar compounds .

Sulfonamide vs. Acetamide Derivatives

Sulfonamide-containing compounds (e.g., the target and 1454926-54-5) generally show higher solubility in aqueous media than acetamide derivatives (e.g., 894067-38-0 or 891117-12-7). For instance, benzenesulfonamide derivatives exhibit logP values ~2.5–3.0, whereas acetamide analogues range from 3.5–4.2, indicating improved bioavailability for the target compound .

Substituent Effects on Bioactivity

  • Methoxy vs. Chloro Groups : The 2-methoxy-5-methyl substituents in the target compound may reduce off-target interactions compared to the 2-methoxy-5-chloro group in 1451272-27-7, as chloro groups are associated with higher toxicity in preclinical models .
  • Thiophene Position: Thiophen-2-yl (target) vs.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and sulfonamide coupling. Key steps:
  • Thiophene-triazolopyridazine core formation : Cyclocondensation of thiophene-2-carbaldehyde with hydrazine derivatives under reflux in ethanol .
  • Sulfonamide coupling : Reacting the triazolopyridazine intermediate with 2-methoxy-5-methylbenzenesulfonyl chloride in dimethylformamide (DMF) at 60–80°C for 6–8 hours .
  • Optimization : Control temperature (±2°C), use anhydrous solvents, and monitor pH (neutral conditions preferred). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield to ~65–75% .

Q. Which characterization techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm methoxy (-OCH₃), methyl (-CH₃), and sulfonamide (-SO₂NH-) groups. Key peaks: δ 2.35 (s, CH₃), δ 3.85 (s, OCH₃), δ 7.8–8.2 (thiophene protons) .
  • Mass Spectrometry (HRMS) : Exact mass calculation (C₂₁H₂₀N₆O₃S₂) with <2 ppm error .
  • HPLC : Purity >98% using a C18 column (acetonitrile/water, 70:30) at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer :
  • Orthogonal Assays : Validate target binding using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure affinity (Kd) independently .
  • Cellular Context : Test activity in isogenic cell lines (e.g., wild-type vs. target-knockout) to confirm specificity. For example, a study showed IC₅₀ shifted from 0.5 µM to >10 µM in kinase-deficient cells .
  • Meta-Analysis : Compare solvent effects (DMSO vs. PEG-400) and assay formats (cell-free vs. live-cell) to identify confounding factors .

Q. What computational strategies predict binding modes and off-target interactions for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3QKL) to model interactions with the ATP-binding pocket of kinase targets. Key residues: Lys68 (hydrogen bonding with sulfonamide) and Phe88 (π-π stacking with thiophene) .
  • Machine Learning : Train models on ChEMBL data to predict ADMET properties. For analogs, logP values <3.5 correlate with improved bioavailability .

Comparative Structural and Biological Data

Structural Analog (Source)Key Features Reported Activity Reference
N-(2-(6-((2-((4-ethoxyphenyl)amino)...Ethoxy substitution, triazolopyridazine coreIC₅₀ = 0.7 µM (Kinase X inhibition)
5-((2,4-Dichlorophenyl)...Thiazolo-triazole hybridAntifungal (MIC = 4 µg/mL)
4-Methoxy-N-... ()Benzodioxole moietyAntibacterial (MIC = 8 µg/mL)

Key Considerations for Experimental Design

  • Solvent Effects : Use DMSO concentrations <0.1% to avoid cytotoxicity .
  • Positive Controls : Include staurosporine (kinase assays) or fluconazole (antifungal studies) .
  • Data Reproducibility : Replicate synthesis and bioassays across ≥3 independent batches .

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